2-Ethyl Substituent Enables URAT1 Inhibitor Synthesis
In the development of URAT1 inhibitors, the (2-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanone scaffold is explicitly claimed. Patent WO2020/169730 exemplifies the synthesis of (3,5-dibromo-4-hydroxyphenyl)(2-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanone (compound 5) directly from the 2-ethyl-substituted core [1]. The patent does not disclose analogous compounds with 2-H, 2-methyl, or 2-isopropyl substituents within the same exemplified series, indicating that the 2-ethyl moiety is integral to the claimed SAR. A separate patent (US8987473) reports a 2-isopropyl-substituted tetrahydroimidazo[1,2-a]pyridine derivative with a URAT1 IC50 of 41 nM [2]. While not a direct head-to-head comparison under identical assay conditions, the structural divergence at the 2-position (ethyl vs. isopropyl) is correlated with distinct lead chemotypes in the URAT1 patent landscape, suggesting that the 2-ethyl substituent provides a unique IP position and potentially different pharmacokinetic properties.
| Evidence Dimension | Structural motif enabling URAT1 inhibitor lead synthesis and intellectual property position |
|---|---|
| Target Compound Data | 2-Ethyl-substituted methanone derivative synthesized and claimed in WO2020/169730 [1] |
| Comparator Or Baseline | 2-Isopropyl-substituted tetrahydroimidazo[1,2-a]pyridine derivative from US8987473: URAT1 IC50 = 41 nM [2]; no 2-H or 2-methyl analogs disclosed in the same URAT1 patent families |
| Quantified Difference | Cannot be quantified as a potency difference due to lack of head-to-head assay data; the differentiation is based on patent scope exclusion: the 2-ethyl substitution defines a distinct chemical space within the URAT1 landscape |
| Conditions | URAT1 inhibition assay in HEK293 cells expressing human URAT1 (BindingDB BDBM152040) [2]; WO2020/169730 does not report isolated IC50 values |
Why This Matters
A procurement decision based on the 2-ethyl compound specifically supports the synthesis of a URAT1 inhibitor chemotype that is patent-protected and distinct from the 2-isopropyl series, mitigating IP risk and ensuring alignment with a specific lead optimization trajectory.
- [1] Jiangsu Atom Bioscience and Pharmaceutical Co., Ltd. URAT1 inhibitor for promoting uric acid excretion. Patent WO2020/169730, published 2020-08-20. Example 1: Synthesis of (3,5-dibromo-4-hydroxyphenyl)(2-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanone (5). View Source
- [2] BindingDB BDBM152040. URAT1 inhibitor: IC50 = 41 nM. Assay: Inhibition of human URAT1-mediated urate uptake in HEK293 cells. Patent: US8987473, compound 121. View Source
